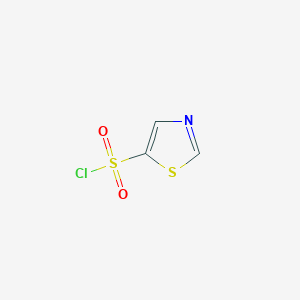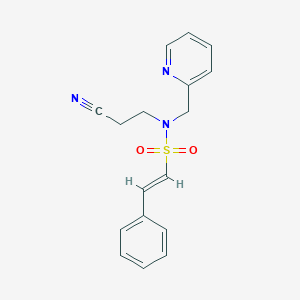
1,3-Thiazol-5-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2 . It has a molecular weight of 183.64 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3-Thiazole-5-sulfonyl chloride or similar compounds often involves reactions with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) can also be used to produce thiazoles . Another method involves the reaction of 2-acetamidothiazole with chlorosulfonic acid.Molecular Structure Analysis
The InChI code for 1,3-Thiazole-5-sulfonyl chloride is 1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H . This compound contains sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazoles, including 1,3-Thiazole-5-sulfonyl chloride, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical and Chemical Properties Analysis
1,3-Thiazole-5-sulfonyl chloride is a powder in physical form . It has a molecular weight of 183.64 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Sulfone einer 5-Nitrothiazol-Reihe, die unter Verwendung von „1,3-Thiazol-5-sulfonylchlorid“ synthetisiert werden können, haben eine vielversprechende antiproliferative Aktivität in vitro gezeigt . Insbesondere dihydrierte Sulfone zeigten eine selektive antiproliferative Aktivität in vitro gegenüber HepG2-Zellinien . Dies deutet darauf hin, dass diese Verbindungen ein Potenzial für die Behandlung von Leberkrebs haben könnten .
Erzeugung neuer heterocyclischer Verbindungen
Der Thiazol-Kern kann mit Pyrazol- und Pyridin-Kernen verknüpft werden, um neue heterocyclische Verbindungen zu erzeugen . Dies basiert auf der Kondensationsreaktion zwischen 1,3-Thiazol- oder Aminopyridin-Derivaten und 1H-Pyrazol, 3,5-Dimethyl-1H-pyrazol oder 1,2,4-Triazol .
Umweltfreundliche Synthese
Die Synthese neuer Sulfonderivate unter Mikrowellenbestrahlung wird beschrieben . Dieser umweltfreundliche Prozess führt durch Reaktion verschiedener substituierter Sulfinate mit 4-Chlormethyl-2-methyl-5-nitro-1,3-thiazol in guten Ausbeuten zu den erwarteten Produkten .
Antikrebs-Potenzial
In den letzten Jahren wurden große Fortschritte in der Forschung und Entwicklung neuer kleiner Moleküle erzielt, deren antiproliferative Aktivität vielversprechend für die Behandlung von Krebs erscheint . Unter den chemischen Verbindungen, die bereits als potenzielle Antikrebsmittel entwickelt wurden, wurden kürzlich einige Sulfone wie Celecoxib und heterocyclische Moleküle wie Thiazolderivate als vielversprechend für eine antiproliferative Aktivität beschrieben .
Medizinische Chemie
Thiazole sind einer der am häufigsten vorkommenden heterocyclischen Kerne unter den Verbindungen, die biologische Aktivitäten aufweisen . Wie β-Lactame, Harnsäuresenker (Febuxostat) oder Antiparasitika . Darüber hinaus sind Sulfonylmethylgruppen bekanntlich nützlich in synthetischen Methoden und können zur weiteren Herstellung verschiedener funktionalisierter Produkte verwendet werden .
Safety and Hazards
1,3-Thiazole-5-sulfonyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
1,3-Thiazole-5-sulfonyl chloride is a derivative of thiazole, a five-membered heteroaromatic ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects . .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities . For instance, some thiazole derivatives have been found to disrupt normal hyphal growth .
Result of Action
Thiazole derivatives have been reported to have various effects at the molecular and cellular level, such as inducing apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazolesulfonamides, a related group of compounds, have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK, PI3Kα, Raf kinases and ATG4B protease .
Molecular Mechanism
It is known that the reaction mechanism of thiazole derivatives often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius and is shipped at normal temperature .
Metabolic Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Eigenschaften
IUPAC Name |
1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPQQCIQDWBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820741-28-3 |
Source


|
| Record name | 1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)
![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)
![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)
![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)


